1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound with the molecular formula C₁₅H₉F₆N₃ and a molecular weight of 345.25 g/mol . Its structure features:
- A 1H-pyrazolo[3,4-b]pyridine core.
- A 3-fluorophenyl substituent at position 1.
- A methyl group at position 3.
- Bis(trifluoromethyl) groups at positions 4 and 5.
The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the fluorine atom on the phenyl ring may influence electronic properties and binding interactions in biological targets .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7N3/c1-7-12-10(14(17,18)19)6-11(15(20,21)22)23-13(12)25(24-7)9-4-2-3-8(16)5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGKCFMPUSICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136666 | |
| Record name | 1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-69-0 | |
| Record name | 1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl groups. These groups can form strong interactions with biological molecules, affecting their function. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
3-Methyl-1-Phenyl-4,6-Bis(trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridine
3-Methyl-4,6-Bis(trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-5(4H)-One
- Molecular Formula : C₉H₅F₆N₃O (MW: 285.15 g/mol) .
- Key Differences : A ketone group at position 5 replaces the hydrogen in the target compound.
- Implications: Increased polarity due to the ketone, which may improve aqueous solubility but reduce membrane permeability. The ketone could participate in hydrogen bonding, altering binding modes in biological targets compared to non-ketone analogs.
- Applications: No direct activity reported, but ketone-containing pyrazolopyridines are explored for kinase inhibition .
APcK110: 6-(3,5-Dimethoxyphenyl)-3-(4-Fluorophenyl)-1H-Pyrazolo[3,4-b]Pyridine
- Molecular Formula : C₂₀H₁₆F₃N₃O₂ (MW: 395.35 g/mol) .
- Key Differences :
- 3,5-Dimethoxyphenyl at position 6 and 4-fluorophenyl at position 3.
- Lacks trifluoromethyl groups.
- Demonstrated Kit kinase inhibition activity, suggesting the target compound’s trifluoromethyl groups might similarly enhance kinase binding but with different selectivity .
Arylazopyrazolo[3,4-b]Pyridine Derivatives
- Example : 4-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylazo)-N,N-diethylaniline .
- Key Differences : Azo (-N=N-) linkage and dimethyl groups at positions 4 and 6.
- Implications: Azo groups enable applications as disperse dyes for polyester, highlighting the versatility of pyrazolopyridine cores in non-pharmaceutical roles. The target compound’s trifluoromethyl groups could impart unique dyeing properties or UV stability, though this remains unexplored .
Biological Activity
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is C15H8F7N3, with a molecular weight of 363.24 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H8F7N3 |
| Molecular Weight | 363.24 g/mol |
| CAS Number | 866142-69-0 |
| Purity | >90% |
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines typically involves the reaction of hydrazines with appropriate carbonyl compounds followed by cyclization. The specific synthetic route for this compound has not been extensively documented in the literature but follows established protocols for similar compounds.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically:
- Inhibition of CDK2 and CDK9 : The compound demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these kinases .
- Selectivity : One study reported a 265-fold selectivity towards CDK2 over CDK9, highlighting its potential as a targeted therapy in cancer treatment .
The biological activity of this compound is primarily attributed to its ability to interfere with cell cycle progression by inhibiting key kinases involved in cell proliferation:
- Cell Cycle Arrest : By inhibiting CDKs, the compound can induce cell cycle arrest in various cancer cell lines such as HeLa and HCT116.
- Antiproliferative Activity : In vitro studies have shown that it effectively reduces cellular proliferation in tumor cell lines .
Study on Antitumor Efficacy
A recent study evaluated the efficacy of a related pyrazolo[3,4-b]pyridine derivative in a mouse model of melanoma. The results indicated:
- Tumor Reduction : Treated mice showed a significant reduction in tumor size compared to controls.
- Survival Rates : Enhanced survival rates were observed among treated groups, suggesting promising therapeutic potential.
Selectivity Profile Assessment
An investigation into the selectivity profile revealed that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance selectivity towards specific targets while minimizing off-target effects. This was particularly noted in compounds designed to inhibit B-Raf kinase .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acid catalysis. For example, trifluoroacetic acid (TFA) catalyzes the reaction between 5-aminopyrazoles and bis(methylthio)acrylates to form substituted pyrazolo[3,4-b]pyridines . Key steps include refluxing in anhydrous toluene and purification via silica gel chromatography. Variations in substituents (e.g., trifluoromethyl groups) require tailored precursors, such as trifluoromethylated diketones .
Q. How is the compound purified, and what analytical techniques confirm its identity?
Purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) or reverse-phase HPLC. Structural confirmation relies on:
- NMR : H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking distances of ~3.45 Å between aromatic rings) .
Q. What are the standard protocols for handling fluorinated and trifluoromethylated intermediates?
Fluorinated reagents (e.g., 3-fluorophenylboronic acid) require inert conditions (N atmosphere) due to moisture sensitivity. Trifluoromethyl groups are introduced via Ullmann coupling or nucleophilic substitution using CuI/Pd catalysts . Safety protocols include using fluorinated gloves and fume hoods to prevent exposure to volatile fluorinated byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluorophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine and trifluoromethyl groups reduces electron density on the pyridine ring, slowing electrophilic substitutions but enhancing stability toward oxidation. Steric hindrance from the 3-fluorophenyl group necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent side reactions . Computational studies (DFT) can predict regioselectivity in such reactions .
Q. What crystallographic insights explain the compound’s solid-state stability and packing?
X-ray data reveal planar pyrazolo[3,4-b]pyridine and fluorophenyl rings (dihedral angle ~9.3°), stabilized by π-π stacking and C–H···F interactions. Offset stacking between parallel rings (face-to-face distance ~3.45 Å) minimizes steric clashes while maximizing dispersion forces . These features correlate with high melting points and low hygroscopicity.
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., rotameric equilibria of trifluoromethyl groups) or solvent polarity. For example, DMSO-d may induce downfield shifts for NH protons due to hydrogen bonding. Using deuterated solvents with varying polarities and 2D NMR (COSY, HSQC) helps assign ambiguous signals .
Q. What methodologies optimize yield in multi-step syntheses involving Boc protection/deprotection?
Boc protection of pyrazole NH (using BocO and DMAP in DMF) improves solubility for subsequent couplings. Deprotection with TFA/DCM must be monitored via TLC to avoid over-acidification, which can degrade trifluoromethyl groups. Yields >70% are achievable with strict stoichiometric control (1:1.2 amine:Boc reagent) .
Q. How do substituent positions (e.g., 4,6-bis(trifluoromethyl)) affect biological activity in structure-activity relationship (SAR) studies?
Trifluoromethyl groups at positions 4 and 6 enhance lipophilicity and metabolic stability, improving membrane permeability. Docking studies suggest these groups occupy hydrophobic pockets in target enzymes (e.g., kinases), while the 3-fluorophenyl moiety participates in π-cation interactions with catalytic lysine residues . Comparative SAR with mono-trifluoromethyl analogs shows a 2–3-fold increase in potency .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during trifluoromethylation?
- Use of anhydrous CuI or AgF as catalysts reduces formation of des-trifluoromethyl byproducts .
- Low-temperature (-20°C) quenching with NaSO prevents oxidative degradation of CF groups .
Q. How are computational tools (e.g., molecular docking) applied to predict binding modes?
AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 for anti-inflammatory activity). Electrostatic potential maps highlight regions for fluorophilic interactions, while MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
